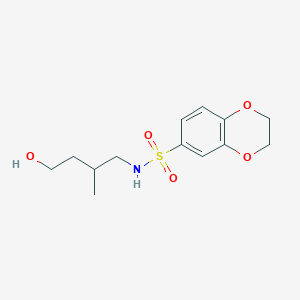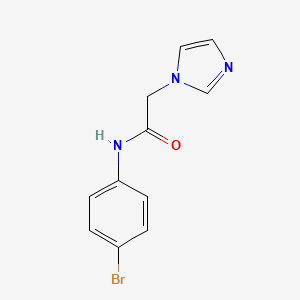
5-Methyl-3-thiahexane-1,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-thiahexane-1,6-diol is a sulfur-containing organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is chiral, meaning it exists in two mirror-image forms. Its structure includes a thiol group and two hydroxyl groups, making it a versatile molecule for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Methyl-3-thiahexane-1,6-diol can be synthesized using different methods. One common method involves the reaction of 1,6-dibromohexane with sodium thiomethoxide. Another method includes the reaction of 1,6-dibromohexane with sodium sulfide in the presence of potassium carbonate. These reactions typically require controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method may depend on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-3-thiahexane-1,6-diol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiols or alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Simpler thiols, alcohols.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
5-Methyl-3-thiahexane-1,6-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Methyl-3-thiahexane-1,6-diol involves its interaction with various molecular targets. The thiol group can form disulfide bonds with proteins, affecting their structure and function. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s interactions with other molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Thiahexane-1,6-diol: Lacks the methyl group at the 5-position.
5-Methyl-3-thiahexane-1,5-diol: Differs in the position of the hydroxyl groups.
5-Methyl-3-thiahexane-1,4-diol: Another positional isomer with different hydroxyl group placement.
Uniqueness
5-Methyl-3-thiahexane-1,6-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-(2-hydroxyethylsulfanyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2S/c1-6(4-8)5-9-3-2-7/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYBBCGIQPEFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)CSCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7582439.png)
![3-[3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]cyclopentan-1-amine](/img/structure/B7582440.png)
![N-[(S)-alpha-(Methoxycarbonyl)benzyl]-2-phenylquinoline-4-carboxamide](/img/structure/B7582444.png)
![1-[Bis(2-hydroxyethyl)amino]-3-(2-chloro-5-methylphenoxy)propan-2-ol](/img/structure/B7582445.png)
![4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-2,6-dione](/img/structure/B7582456.png)


![2-[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-2-yl]ethanol](/img/structure/B7582468.png)
![2-[(2-methyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B7582471.png)
![3-[4-(Trifluoromethylsulfonyl)phenyl]sulfanylpropan-1-ol](/img/structure/B7582485.png)

![Methyl 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]-2-methylpropanoate](/img/structure/B7582498.png)
![3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]-2-methylpropan-1-ol](/img/structure/B7582505.png)
![N-[(3-methylimidazol-4-yl)methyl]-6-morpholin-4-ylpyridin-3-amine](/img/structure/B7582511.png)
